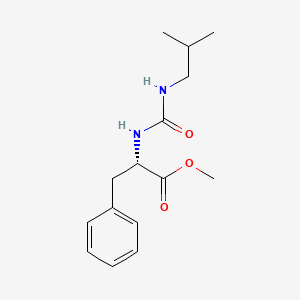
4-Amino-2,3,5,6-tetramethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-2,3,5,6-tetramethylphenol” is a chemical compound with the molecular formula C10H15NO . It is also known by other names such as Durenol and 2,3,5,6-Tetramethylphenol .
Synthesis Analysis
The synthesis of “4-Amino-2,3,5,6-tetramethylphenol” involves a multi-step reaction with 2 steps . The process involves the use of sodium dithionite and aqueous ethanol . More details about the synthesis process can be found in the reference provided .Molecular Structure Analysis
The molecular structure of “4-Amino-2,3,5,6-tetramethylphenol” can be represented as a 2D or 3D model . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involving “4-Amino-2,3,5,6-tetramethylphenol” are complex and involve multiple steps . More detailed information about these reactions can be found in the reference provided .Applications De Recherche Scientifique
Synthesis and Membrane-Protective Activity
4-Amino-2,3,5,6-tetramethylphenol derivatives have been explored for their membrane-protective and antioxidant activities. A study synthesized 4-aminomethyl derivatives of 2,6-diisobornylphenol, demonstrating significant membrane-protective and antioxidant activities, influenced by the structure of the substituent and the substance concentration (Buravlev et al., 2017).
Anticancer Properties
Research on pyrazolone-enamines synthesized from 4-aminophenol and other compounds showed a strong inhibitory effect on the proliferation of human liver cancer HepG2 cells. These compounds also inhibited human cancer cellular 20S proteasome activity, suggesting potential for cancer treatment (Yan et al., 2015).
Tautomeric and Conformational Equilibria
4-Aminophenol and its derivatives have been studied for their tautomeric and conformational equilibria. This research is significant for understanding the behavior of such compounds in different environments, which is crucial for their potential biological applications (Nagy & Takács-Novák, 2004).
Structural and Optical Properties
Studies on 4-aminophenol derivatives have also been conducted to explore their structural and optical properties, which are key for applications in material science, particularly for thin films and coatings (Zeyada et al., 2016).
Antimicrobial and Antidiabetic Activities
Research on 4-aminophenol derivatives has shown broad-spectrum antimicrobial activities against various strains. They also exhibited significant inhibition of amylase and glucosidase, indicating potential for antidiabetic applications. DNA interaction studies further suggest their potential as anticancer agents (Rafique et al., 2022).
Voltammetric and Spectroelectrochemical Studies
4-Aminophenol has been the subject of electrochemical studies to understand its behavior on gold electrodes in different media. Such studies are essential for the development of electrochemical sensors and devices (Schwarz et al., 2003).
Safety and Hazards
The safety and hazards associated with “4-Amino-2,3,5,6-tetramethylphenol” include several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 .
Propriétés
IUPAC Name |
4-amino-2,3,5,6-tetramethylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNIXZFTOIVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3,5,6-tetramethylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

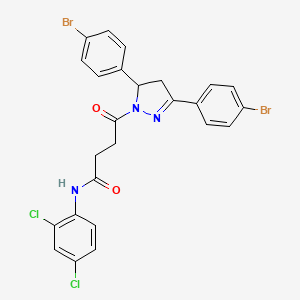
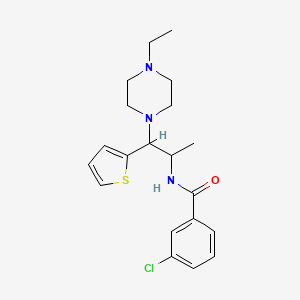

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)

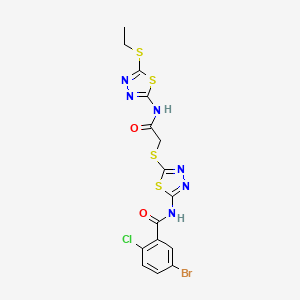
![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)
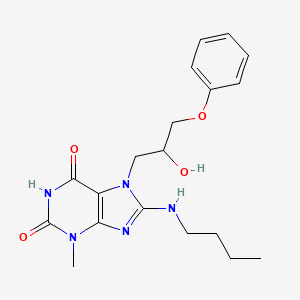
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)

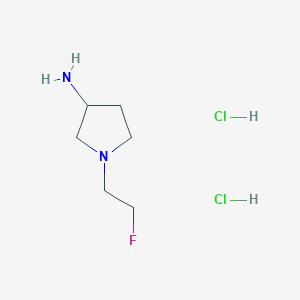
![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)
